molecular formula C26H23N5O3 B12120216 2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12120216
M. Wt: 453.5 g/mol
InChI Key: YDDRCAMFMUYYMM-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic pyrroloquinoxaline derivative characterized by a benzyl-substituted carboxamide group at position 3 and a 2,5-dimethoxyphenyl moiety at position 1 of the pyrrolo[2,3-b]quinoxaline core. The compound’s design likely aims to optimize interactions with biological targets, such as kinases or receptors, through tailored electronic and steric effects .

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H23N5O3/c1-33-17-12-13-21(34-2)20(14-17)31-24(27)22(26(32)28-15-16-8-4-3-5-9-16)23-25(31)30-19-11-7-6-10-18(19)29-23/h3-14H,15,27H2,1-2H3,(H,28,32)

InChI Key

YDDRCAMFMUYYMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CC=C5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the benzyl and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while substitution reactions can introduce new substituents to the pyrroloquinoxaline core.

Scientific Research Applications

Structure and Properties

The molecular formula of this compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, with a molecular weight of approximately 366.42 g/mol. The compound features a pyrroloquinoxaline core structure that is critical for its biological activity.

Anticancer Activity

Mechanism of Action : The compound exhibits significant anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest. It has been shown to inhibit key signaling pathways involved in cancer cell proliferation.

Case Studies :

  • A study reported that derivatives of pyrroloquinoxaline demonstrated cytotoxic effects against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating a strong potential for use in cancer therapy .
  • Another investigation into a series of quinoxaline derivatives showed significant inhibition of tumor growth in xenograft models when administered at optimized doses, further supporting the anticancer potential of compounds similar to this one .

Antimicrobial Activity

Biological Activity : Compounds within the pyrroloquinoxaline class have demonstrated broad-spectrum antimicrobial activity. This compound's structure suggests potential antibacterial and antifungal properties.

Research Findings :

  • Quinoxaline derivatives have been evaluated against various clinical isolates of bacteria and fungi, revealing effective inhibition at low concentrations. The presence of functional groups such as methoxy enhances antimicrobial efficacy by facilitating interactions with microbial targets .
  • Specific studies have highlighted that quinoxaline 1,4-di-N-oxide derivatives exhibit significant antimicrobial effects, indicating that similar structures may also hold promise for developing new antimicrobial agents .

Antimalarial Activity

Recent research has identified promising antimalarial activities among quinoxaline derivatives. The mechanism often involves interference with the metabolic pathways of Plasmodium falciparum, the causative agent of malaria.

Findings :

  • Certain compounds structurally akin to this one have demonstrated potent activity against Plasmodium falciparum, warranting further exploration into their therapeutic potential against malaria .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

  • Substituent Effects : The introduction of electron-donating groups (e.g., methoxy) has been linked to enhanced cytotoxicity and antimicrobial efficacy.
  • Core Structure : The quinoxaline backbone is essential for activity; modifications at specific positions can either enhance or diminish biological effects.
  • Side Chains : Variations in side chains can influence solubility and bioavailability, impacting overall efficacy .

Summary Table of Applications

Application Area Mechanism/Effect Key Findings/Case Studies
AnticancerInduces apoptosis; inhibits cell proliferationSignificant cytotoxicity against A-431 and Jurkat cells; tumor growth inhibition in xenograft models
AntimicrobialBroad-spectrum activity against bacteria and fungiEffective inhibition at low concentrations; enhanced activity with methoxy groups
AntimalarialInterference with Plasmodium falciparum metabolismPromising results in vitro against malaria parasites

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing variations in substituents and their implications:

Table 1: Comparative Analysis of Pyrroloquinoxaline Derivatives

Compound Name Position 1 Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
2-Amino-N-(2-chlorobenzyl)-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-chloro-4-methoxyphenyl 2-chlorobenzyl C25H19Cl2N5O2 492.36 Chlorine atoms increase lipophilicity and molecular weight; may enhance membrane permeability but reduce aqueous solubility.
2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-methoxyphenyl -NH2 C18H15N5O2 333.34 Unsubstituted carboxamide allows hydrogen bonding; lower molecular weight suggests improved solubility but reduced target affinity.
2-amino-1-(2,5-dimethoxyphenyl)-N-(2-morpholin-4-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2,5-dimethoxyphenyl 2-morpholinylethyl C25H28N6O4 476.53 Morpholine group introduces polarity, enhancing solubility and pharmacokinetics; methoxy groups may stabilize π-π interactions with targets.
2-amino-1-(2-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-chlorophenyl 3-ethoxypropyl C22H22ClN5O2 435.90 Ethoxypropyl chain improves flexibility and solubility; chloro substituent may direct hydrophobic binding.
2-amino-1-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3,4-dimethoxyphenyl 2-methylpropyl Not provided - Adjacent methoxy groups enhance electron-donating effects, potentially increasing binding affinity to aromatic residues in target proteins.

Substituent Effects on Physicochemical Properties

  • The 3-chloro-4-methoxyphenyl group in may induce steric hindrance, affecting binding pocket accessibility.
  • Methoxy Substitutions (e.g., ) : Methoxy groups enhance electron-rich aromatic systems, facilitating π-π stacking with target proteins. The 2,5-dimethoxy configuration in provides symmetrical electron donation, while 3,4-dimethoxy in offers adjacent polar interactions.
  • N-Substituent Variations: Benzyl Groups: The target compound’s N-benzyl group balances lipophilicity and aromatic interactions, contrasting with the polar morpholinylethyl in or the flexible ethoxypropyl in .

Biological Activity

The compound 2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline class, which has garnered attention due to its diverse biological activities, particularly in anticancer and neuroprotective applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic implications of this compound.

Synthesis

The synthesis of 2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrroloquinoxaline core via cyclization reactions.
  • Introduction of the benzyl and methoxyphenyl groups through nucleophilic substitution or coupling reactions.
  • Final modification to introduce the carboxamide functionality.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have indicated that derivatives of pyrroloquinoxaline exhibit significant cytotoxic effects:

  • Cell Line Testing : In vitro studies demonstrated that certain derivatives showed IC50 values in the low micromolar range against melanoma (MALME-M) and cervical cancer (HeLa) cell lines. For instance, a related compound exhibited an IC50 of 0.126 μM against HeLa cells, indicating potent activity .
  • Mechanism of Action : The mechanism underlying the anticancer effects is believed to involve inhibition of tubulin polymerization and disruption of microtubule dynamics, which are critical for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the benzyl and methoxy groups significantly influence biological activity:

  • Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-donating groups (e.g., methoxy) at specific positions on the aromatic ring tend to enhance activity compared to those with electron-withdrawing groups .
  • Linker Variations : The nature of the linker between the pyrroloquinoxaline core and substituents also affects potency; aliphatic linkers generally reduce activity compared to aromatic linkers .

Case Studies

Several case studies illustrate the biological efficacy of similar compounds within the same class:

  • Antitumor Efficacy : A study reported that a series of quinoxaline derivatives demonstrated superior antitumor activity compared to doxorubicin in various cancer models, reinforcing the potential of these compounds in cancer therapy .
  • Neuroprotective Effects : Research has indicated that certain pyrroloquinoxalines can cross the blood-brain barrier and exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Data Summary

The following table summarizes key findings related to the biological activity of 2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide and its derivatives:

CompoundCell Line TestedIC50 Value (μM)Mechanism of Action
Compound AHeLa0.126Tubulin inhibition
Compound BMALME-M0.071Microtubule disruption
Compound CK5620.164Apoptosis induction

Q & A

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueParametersApplication ExampleReference
X-ray CrystallographySpace group, bond anglesConfirming fused pyrroloquinoxaline core
HPLC-UV/VisRetention time, peak purityAssessing synthetic purity (>98%)
HRMSm/z (exact mass)Verifying molecular formula (C27H24N4O3)

Q. Table 2. Computational Tools for Reaction Optimization

ToolFunctionalityUse CaseReference
GaussianDFT calculationsTransition state identification
AutoDock VinaMolecular dockingTarget binding site prediction
COSMOthermSolvent effect modelingSolvent selection for synthesis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.